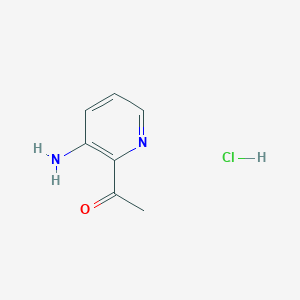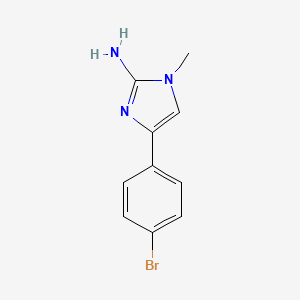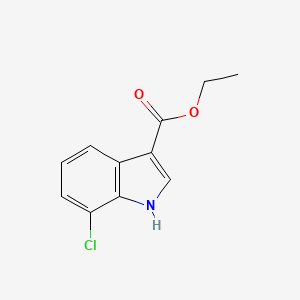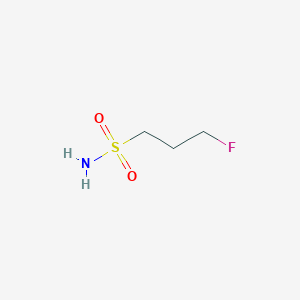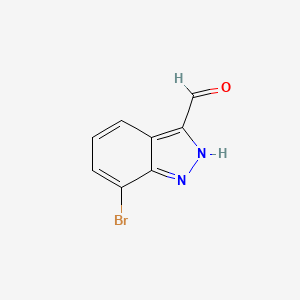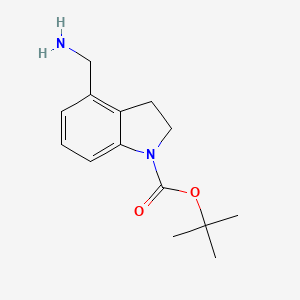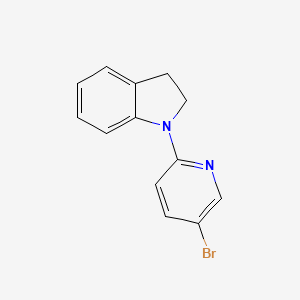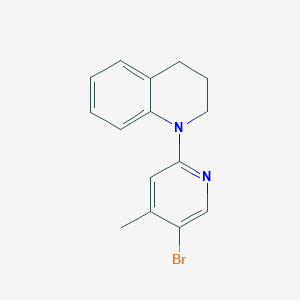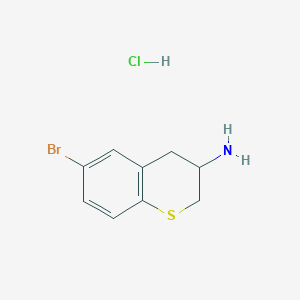![molecular formula C12H10BrNO2S B1524285 2-{2-[(2-Bromophenyl)methyl]-1,3-thiazol-4-yl}acetic acid CAS No. 1053656-88-4](/img/structure/B1524285.png)
2-{2-[(2-Bromophenyl)methyl]-1,3-thiazol-4-yl}acetic acid
Vue d'ensemble
Description
This compound is a complex organic molecule that contains a thiazole ring (a heterocyclic ring with sulfur and nitrogen) attached to a bromophenyl group and an acetic acid group .
Molecular Structure Analysis
The molecule contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom. It also has a bromophenyl group, which is a benzene ring with a bromine atom, and an acetic acid group .Chemical Reactions Analysis
The bromine atom on the phenyl ring makes it susceptible to reactions with nucleophiles in nucleophilic aromatic substitution reactions. The acetic acid group can participate in typical carboxylic acid reactions, such as esterification .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For instance, bromophenyl compounds typically have higher densities and boiling points due to the presence of the heavy bromine atom .Applications De Recherche Scientifique
Antimicrobial Activity
Thiazole derivatives, including the compound , have been studied for their potential as antimicrobial agents. They can act by blocking the biosynthesis of certain bacterial lipids or through other mechanisms against various bacterial species . This compound could be explored for its efficacy against both Gram-positive and Gram-negative bacteria, providing a new avenue for antibiotic development.
Anticancer and Antiproliferative Agents
The structural analogs of thiazole have shown promise as anticancer and antiproliferative agents. For instance, derivatives have been evaluated against human breast adenocarcinoma cancer cell lines, with some compounds exhibiting significant activity . Research into the specific compound could yield new insights into its potential as a cancer therapeutic.
Antitumor Activity
Thiazole derivatives have been synthesized and reported for their cytotoxicity activity on human tumor cell lines, including prostate cancer . The compound may also possess antitumor properties that could be harnessed for developing new antineoplastic drugs.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[2-[(2-bromophenyl)methyl]-1,3-thiazol-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2S/c13-10-4-2-1-3-8(10)5-11-14-9(7-17-11)6-12(15)16/h1-4,7H,5-6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAITWCULMSKIBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=CS2)CC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{2-[(2-Bromophenyl)methyl]-1,3-thiazol-4-yl}acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Bromo-6-chloro-2H-benzo[d]imidazol-2-one](/img/structure/B1524202.png)
